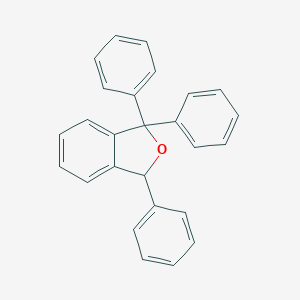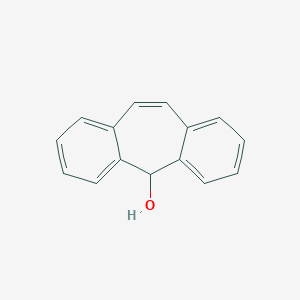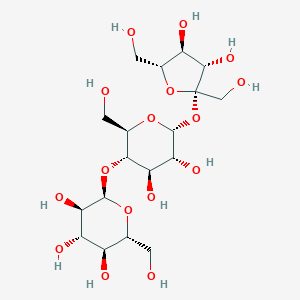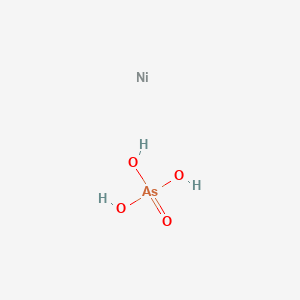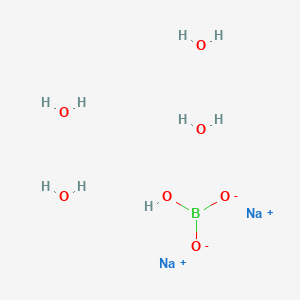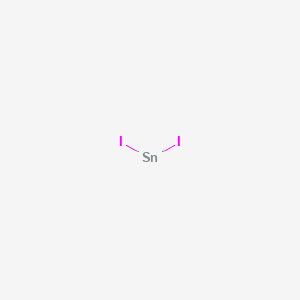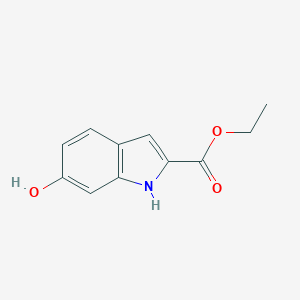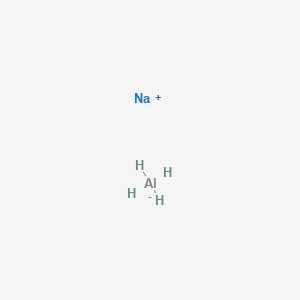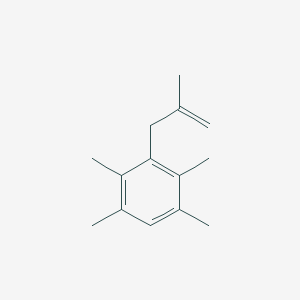
2-Methyl-3-(2,3,5,6-tetramethylphenyl)-1-propene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar complex organic molecules often involves multi-step chemical reactions, utilizing specific reagents and catalysts to achieve desired structures. For instance, a study by Ji Shun-jun (2010) describes the synthesis of 1,2-Bis(8-t-butyl-6-methyl-2H-benzo-[e][1,3]oxazin-3(4H)-yl) ethane from 2-butyl-4-methylphenol, formaldehyde, and ethyleneamine, showcasing a method that might be analogous to synthesizing compounds like 2-Methyl-3-(2,3,5,6-tetramethylphenyl)-1-propene (Ji Shun-jun, 2010).
Molecular Structure Analysis
The molecular structure of complex organic compounds is often determined using techniques such as NMR, IR, HR-MS, and X-ray crystallography. For example, the study of substituted 1,2,4-trioxanes by A. Jubert et al. (2001) utilized density functional calculations and molecular dynamics simulations to determine the most stable conformations, which could be relevant for understanding the structure of 2-Methyl-3-(2,3,5,6-tetramethylphenyl)-1-propene (A. Jubert, R. P. Diez, L. Cafferata, 2001).
Chemical Reactions and Properties
Chemical reactions involving complex organic compounds can vary widely depending on the functional groups present. The study by A. Ishii et al. (1991) on the synthesis and reactions of 1,3,4,6-tetra-2-thienylthieno[3,4-c]thiophene provides insights into cycloaddition reactions, which could be similar to reactions 2-Methyl-3-(2,3,5,6-tetramethylphenyl)-1-propene might undergo (A. Ishii et al., 1991).
Physical Properties Analysis
The physical properties of organic compounds, such as solubility, melting point, and boiling point, are essential for understanding their behavior in different environments. Studies on similar compounds, like the geometric and electronic properties of tetraphenylsiloles by X. Zhan et al. (2006), offer valuable data on how such properties are determined and what factors influence them (X. Zhan et al., 2006).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are crucial for the application of organic compounds in various fields. The synthesis and oxidation study of tetraphenylmethane by Y. Nakadaira and H. Sakurai (1973) provides an example of how these properties can be explored and characterized for complex organic molecules (Y. Nakadaira, H. Sakurai, 1973).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Innovative Synthesis Techniques : The development of practical synthesis methods for complex organic compounds is crucial. For instance, Gu et al. (2009) reported a practical, environmentally benign synthesis method for 5,5′-Methylene-bis(benzotriazole), highlighting the importance of green chemistry in creating versatile intermediates for metal passivators and light-sensitive materials Gu et al., 2009.
Applications in Material Science
- Flame Retardants : The review by Zuiderveen et al. (2020) on novel brominated flame retardants (NBFRs) in various environments emphasizes the evolving landscape of chemical applications in material science and the necessity for further research on their occurrence, environmental fate, and toxicity Zuiderveen et al., 2020.
Environmental and Health Implications
- Occupational Exposure Risks : Studies on occupational exposure to chemicals like Bisphenol A (BPA) show significant health risks, emphasizing the need for detailed exposure assessment to evaluate potential adverse health effects from chemical exposure in the workplace Ribeiro et al., 2017.
Biotechnological Advances
- Ethylene Inhibition in Agriculture : The use of 1-methylcyclopropene (1-MCP) to inhibit ethylene perception in fruits and vegetables, as reviewed by Watkins (2006), showcases the biotechnological application of chemical compounds in improving postharvest quality and extending the shelf life of agricultural products Watkins, 2006.
Propiedades
IUPAC Name |
1,2,4,5-tetramethyl-3-(2-methylprop-2-enyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20/c1-9(2)7-14-12(5)10(3)8-11(4)13(14)6/h8H,1,7H2,2-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUAIOOTJXYTHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)CC(=C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641233 |
Source


|
| Record name | 1,2,4,5-Tetramethyl-3-(2-methylprop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(2,3,5,6-tetramethylphenyl)-1-propene | |
CAS RN |
14611-46-2 |
Source


|
| Record name | 1,2,4,5-Tetramethyl-3-(2-methylprop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

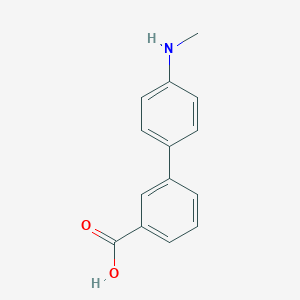
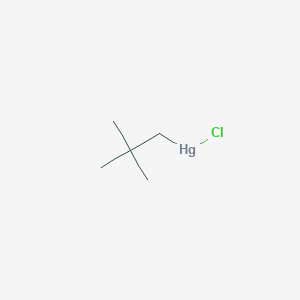
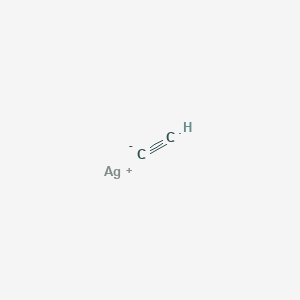
![Manganese iodide tetrahydrate [MI]](/img/structure/B89102.png)
